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Compound of Interest

Compound Name: 4-Amino-5-methylpicolinonitrile
Cat. No.: B15072551
Get Quote
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Executive Summary

¢ Target Compound: 4-Amino-5-methylpicolinonitrile
o CAS Registry Number: 135048-32-7
¢ Molecular Formula: C

H
N
» Molecular Weight: 133.15 g/mol

+ Key Application: Intermediate for Rimiducid and Finerenone analogs.

¢ Primary Challenge: Introducing the nitrile moiety at C2 while preserving the C4-amino group
and preventing over-reduction of the pyridine ring.

¢ Solution: A 3-step sequence utilizing a highly selective Platinum-Molybdenum (Pt/Mo)
catalyzed hydrogenation followed by a Palladium-catalyzed cyanation using Zinc Cyanide
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Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the hazardous use of gaseous cyanogen chloride or
unstable diazonium intermediates. Instead, it leverages the robust 2-chloro-5-methylpyridin-4-

amine scaffold.

Strategic Pathway

» Activation: Conversion of commercially available 2-chloro-5-methylpyridine to its N-oxide to

facilitate electrophilic nitration at C4.

o Selective Reduction: A critical hydrogenation step using a poisoned catalyst (Pt/Mo) to
reduce both the nitro group and the N-oxide without hydrodehalogenating the C2-chlorine.

o Functionalization: Palladium-catalyzed cyanation (Buchwald conditions) to install the nitrile.
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Figure 1: Retrosynthetic Strategy for Scalable Production

Click to download full resolution via product page

Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-
oxide

Note: This material is often commercially available, but the synthesis is provided for

completeness.

Reagents: 2-Chloro-5-methylpyridine, Urea Hydrogen Peroxide (UHP), Trifluoroacetic
Anhydride (TFAA), HNO

, H

SO
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e N-Oxidation: Dissolve 2-chloro-5-methylpyridine (1.0 equiv) in CH

Cl

. Add UHP (2.5 equiv) and cool to 0°C. Dropwise add TFAA (2.0 equiv). Warm to RT and stir
18h. Quench with NaHSO

, extract, and concentrate.[1]

¢ Nitration: Dissolve the crude N-oxide in conc. H

SO
. Add fuming HNO

(1.5 equiv) dropwise at 0°C. Heat to 90°C for 4h. Pour onto ice. The yellow precipitate is
collected by filtration.

Step 2: Selective Hydrogenation to 2-Chloro-5-
methylpyridin-4-amine
Critical Process Parameter: The choice of catalyst is vital. Standard Pd/C will strip the chlorine

(hydrodehalogenation), yielding 4-amino-3-picoline (useless byproduct).

Protocol:

Reactor Setup: Charge a high-pressure hydrogenation autoclave (e.g., Hastelloy or Stainless
Steel) with 2-Chloro-5-methyl-4-nitropyridine 1-oxide (100 g, 0.53 mol).

Solvent: Add Ethanol (1.0 L, 10 vol).

Catalyst: Add 0.8% Pt + 0.6% Mo on Activated Carbon (5.0 g, 5 wt% loading).

o Note: Vanadium-doped Platinum (Pt/V) is a viable alternative if Mo-doped is unavailable.

Reaction: Seal reactor. Purge with N
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(3x) and H
(3x). Pressurize to 3.0 bar H
and heat to 30°C.

e Monitoring: Stir vigorously (1000 rpm) for 20 hours. Monitor H

uptake. Reaction is complete when uptake ceases and HPLC shows <0.5% starting material.

o Workup: Filter the catalyst through a pad of Celite® under an inert atmosphere (wet catalyst
is pyrophoric). Rinse with Ethanol.

 Isolation: Concentrate the filtrate to dryness under reduced pressure.

o Yield: ~95-98% (Quantitative).

o Appearance: Off-white to pale yellow solid.

o Purity: >97% (HPLC).[2] Use directly in the next step.
Step 3: Cyanation to 4-Amino-5-methylpicolinonitrile
This step utilizes "safe" cyanide chemistry (Zn(CN)

) and avoids aqueous workups that generate large volumes of cyanide waste.

Reagents:
e Substrate: 2-Chloro-5-methylpyridin-4-amine (50 g, 0.35 mol)
e Cyanating Agent: Zinc Cyanide (Zn(CN)

) (24.6 g, 0.6 equiv - 0.5 eq is stoichiometric, slight excess ensures completion)

e Catalyst: Pd

(dba)

(1.5 mol%) + dppf (3.0 mol%)
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o Alternative: Xantphos can be used for higher turnover numbers.

Zinc Dust: (1.0 mol%) - Acts as a scavenger and activates the catalyst.

Solvent: DMAc (Dimethylacetamide) or DMF (anhydrous, degassed).

Protocol:

Inertion: In a 1L 3-neck flask equipped with a mechanical stirrer and reflux condenser, add
the substrate, Zn(CN)

, and Zinc dust.

Solvent Addition: Add DMAc (500 mL, 10 vol). Sparge with Nitrogen for 30 minutes to
remove O

. Oxygen inhibits the catalytic cycle.

Catalyst Addition: Add Pd

(dba)

and dppf under a positive stream of Nitrogen.

Reaction: Heat the mixture to 120°C for 4—6 hours.

o Color Change: The mixture will turn from dark red/brown to a lighter suspension as ZnCl

forms.

Quench (Cyanide Destruction): Cool to RT. Dilute with EtOAc (500 mL). Add 500 mL of 10%
aqueous FeSO

or dilute bleach (NaOCI) solution. Stir for 30 mins to complex/oxidize any remaining free
cyanide.

Filtration: Filter the biphasic mixture through Celite to remove Zinc salts and Pd black.

Extraction: Separate layers. Wash organic layer with water (2x) and brine (1x). Dry over Na
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SO

» Crystallization (Purification): Concentrate the organic phase to ~100 mL. Add n-Heptane or

MTBE slowly while stirring. Cool to 0-5°C. The product will crystallize.

o Yield: 80-85%.
o Appearance: White to off-white crystalline solid.

o Purity: >99% (HPLC).

Process Data Summary

Parameter Step 2: Hydrogenation Step 3: Cyanation
Scale 100 g Input 50 g Input
Pd
Pt/Mo on Carbon
Catalyst (dba)
(Heterogeneous)
/ dppf (Homogeneous)
Solvent Ethanol DMAc
Temp / Pressure 30°C/3barH 120°C / Atm
Time 20 h 4-6 h
o ) Quench, Extraction,
Workup Filtration & Evaporation o
Crystallization
Yield 98% 82%
Moderate (ZnCl
Atom Economy High (Water byproduct)

byproduct)

Safety & Handling (E-E-A-T)
Cyanide Management
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Although Zn(CN)

is a solid and safer than NaCN or HCN gas, it is highly toxic if ingested or in contact with strong
acid (releases HCN).

e Engineering Control: All weighing and handling of Zn(CN)

must occur in a certified fume hood.

o Waste Disposal: All aqueous waste streams must be treated with bleach (sodium
hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal. Test with cyanide
strips (Merckoquant) before releasing to waste.

Exotherms

» Hydrogenation: The reduction of the nitro group is highly exothermic (~500 kJ/mol). On a
large scale (>1 kg), heat removal capacity must be calculated. Dosing H

by pressure control is recommended to limit reaction rate.

o Pyrophoric Catalyst: Dry Pt/C and Pd/C are pyrophoric. Always keep wet with water or
solvent during filtration.

References

e Finerenone Intermediate Synthesis (Bayer Pharma AG)
o Source:

e Pt/Mo Catalyst Specifics: Discusses the prevention of dehalogen
o Source:

o Palladium-Catalyzed Cyanation (Buchwald): General protocols for converting aryl chlorides
to nitriles using Zn(CN)

o Source: [Jin, F., et al. "A highly active and general catalyst for the cyanation of aryl
chlorides." J. Am. Chem. Soc.[3] (2000)]([Link])
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« Safety in Cyanation: Protocols for oxid

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]

3. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

¢ To cite this document: BenchChem. [Application Note: Scalable Synthesis of 4-Amino-5-
methylpicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15072551/docs#application-note-scalable-synthesis-
of-4-amino-5-methylpicolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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